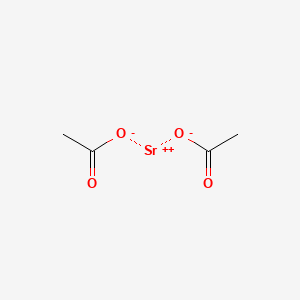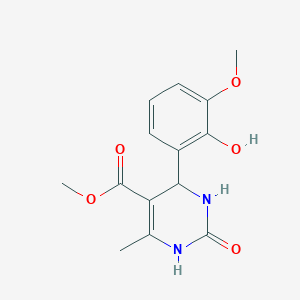
L-tert-Leucinol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
L-tert-Leucinol hydrochloride can be synthesized from L-tert-leucine by reducing the carboxyl group. Common reducing agents include sodium borohydride and lithium aluminum hydride . The reaction typically involves dissolving L-tert-leucine in a suitable solvent like tetrahydrofuran, followed by the slow addition of the reducing agent under an inert atmosphere. The reaction mixture is then stirred and heated to reflux for several hours before being cooled and worked up to isolate the product .
Industrial Production Methods
In industrial settings, this compound is often produced via the asymmetric reduction of trimethylpyruvate catalyzed by NAD±dependent leucine dehydrogenase. This enzymatic method is preferred due to its high enantioselectivity and environmentally friendly nature .
化学反应分析
Types of Reactions
L-tert-Leucinol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be further reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding amine.
Substitution: The major products are various substituted derivatives.
科学研究应用
L-tert-Leucinol hydrochloride has a wide range of applications in scientific research:
作用机制
L-tert-Leucinol hydrochloride exerts its effects primarily through its role as a chiral auxiliary. It induces higher stereoselectivities in various reactions by stabilizing transition states and intermediates through hydrogen bonding and steric interactions. The molecular targets and pathways involved depend on the specific reaction and application .
相似化合物的比较
Similar Compounds
L-tert-Leucine: The parent compound from which L-tert-Leucinol hydrochloride is derived.
Valinol: Another chiral amino alcohol used as a chiral auxiliary.
Isoleucinol: A similar compound with a different side chain structure.
Uniqueness
This compound is unique due to its higher stereoselectivity compared to other chiral auxiliaries like valinol. Its bulky tert-butyl group provides steric hindrance, which enhances its ability to induce stereoselectivity in various reactions .
属性
分子式 |
C6H16ClNO |
|---|---|
分子量 |
153.65 g/mol |
IUPAC 名称 |
(2S)-2-amino-3,3-dimethylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-6(2,3)5(7)4-8;/h5,8H,4,7H2,1-3H3;1H/t5-;/m1./s1 |
InChI 键 |
BFBMCXSYQJNKSS-NUBCRITNSA-N |
手性 SMILES |
CC(C)(C)[C@@H](CO)N.Cl |
规范 SMILES |
CC(C)(C)C(CO)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


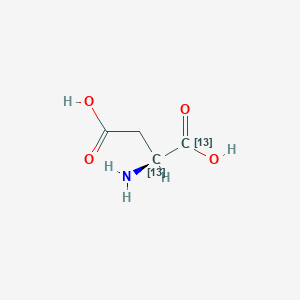

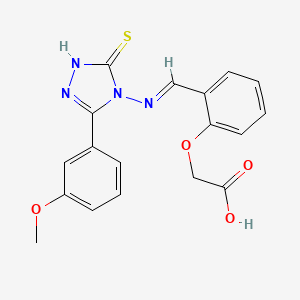

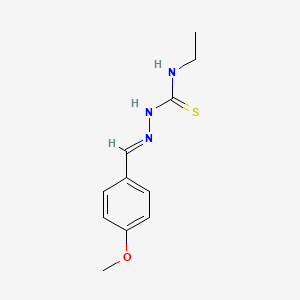
![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B12056103.png)
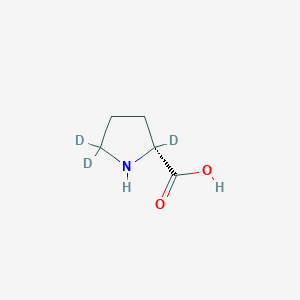
![3-allyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B12056116.png)


